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Abstract
R 56865, a benzothiazolamine derivative, has emerged as a compound of significant interest in

cardiovascular pharmacology. This technical guide provides a comprehensive overview of the

pharmacological profile of R 56865, with a focus on its mechanism of action, quantitative

effects on various molecular targets, and its functional consequences in both in vitro and in vivo

models. This document synthesizes available data to present a detailed understanding of its

potential as a cardioprotective and antiarrhythmic agent. Key quantitative data are summarized

in structured tables, and detailed experimental methodologies are provided for critical assays.

Furthermore, signaling pathways and experimental workflows are visualized using Graphviz

diagrams to facilitate a clear and concise understanding of the compound's complex

interactions.

Introduction
R 56865, chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-

benzothiazolamine, is a compound that has demonstrated notable cardioprotective effects,

particularly in the context of cardiac glycoside toxicity and ischemia-reperfusion injury. Its

primary mechanism of action is centered on the modulation of intracellular sodium and calcium

homeostasis, which are critical determinants of cardiac myocyte function and dysfunction. This

guide delves into the specific molecular interactions and cellular consequences of R 56865
activity.
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Mechanism of Action
The pharmacological activity of R 56865 is primarily attributed to its interaction with voltage-

gated sodium channels. It exhibits a state-dependent inhibition of these channels, with a more

pronounced effect under conditions of membrane depolarization and high-frequency

stimulation. This characteristic suggests a preferential binding to the inactivated state of the

sodium channel.

Effects on Ion Channels
Sodium Channels (INa): R 56865 is a potent inhibitor of the cardiac sodium current (INa)[1].

Studies in isolated guinea-pig ventricular cardiomyocytes have shown a concentration-

dependent decrease in the peak INa with a half-maximal inhibitory concentration (IC50) of

approximately 1 µM[1]. The compound displays both agonistic and antagonistic effects on

the Na+ channel depending on the holding potential and stimulation frequency. Antagonistic

effects, including inactivation block and use-dependent block, are observed at depolarized

holding potentials and high-frequency stimulation[2].

L-type Calcium Channels (ICa,L): In contrast to its significant effect on sodium channels, R
56865 does not markedly affect the L-type calcium current (ICa,L) at concentrations up to 10

µM in guinea-pig ventricular cardiomyocytes[1].

Potassium Channels (IK): The quasi-steady-state potassium current was also found to be

unaffected by R 56865 at a concentration of 10 µM[1].

Effects on Calcium Homeostasis
Sarcoplasmic Reticulum (SR) Ca2+ Release: R 56865 does not directly affect the Ca2+

activation of the cardiac sarcoplasmic reticulum Ca2+-release channel[2]. It has no effect on

the single-channel open probability of native cardiac SR Ca2+-release channels[2].

Na+/Ca2+ Exchanger (NCX): R 56865 has been shown to inhibit spontaneous Ca2+ release

from the sarcoplasmic reticulum when it is mediated by Ca2+ entry through the Na+/Ca2+

exchanger[3]. However, it does not have a direct effect on the "physiological" Ca2+-induced

Ca2+-release mechanism from the SR[3]. The compound does not influence the Ni2+-

sensitive electrogenic Na+/Ca2+ exchange current[3].
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Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the pharmacological effects

of R 56865.

Target/Effect
Species/Prepa
ration

Assay Type Value Reference

Peak Sodium

Current (INa)

Inhibition

Guinea-pig

ventricular

cardiomyocytes

Voltage Clamp IC50 ≈ 1 µM [1]

L-type Calcium

Current (ICa,L)

Guinea-pig

ventricular

cardiomyocytes

Voltage Clamp
No significant

effect at 10 µM
[1]

Quasi Steady-

State Potassium

Current (IK)

Guinea-pig

ventricular

cardiomyocytes

Voltage Clamp
No significant

effect at 10 µM
[1]

SR Ca2+-

Release Channel

Open Probability

Native cardiac

SR vesicles

Planar

phospholipid

bilayer

No effect (0.5-50

µM)
[2]

Ni2+-sensitive

Na+/Ca2+

Exchange

Current

Guinea-pig

ventricular

myocytes

Voltage Clamp No influence [3]

In Vivo Efficacy
R 56865 has demonstrated significant antiarrhythmic efficacy in various animal models of

cardiac injury.

Ischemia-Reperfusion Injury
In a rabbit model of ischemia-reperfusion, R 56865 (0.63 mg/kg) administered before or after

ischemia improved the recovery of left ventricular function and prevented reperfusion-induced

contracture[4]. It also attenuated myocardial damage and intracellular calcium accumulation[4].
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A study on isolated perfused guinea pig hearts showed that while R 56865 (1 µM) did not

prevent the rise in intracellular sodium during ischemia, it exerted potent cardioprotective

effects during reperfusion, suggesting a mechanism independent of inhibiting ischemic Na+

overload[5][6]. In anesthetized rats subjected to coronary artery ligation and reperfusion, R
56865 (0.5 and 2 mg/kg, i.v.) abolished reperfusion-induced ventricular tachycardia and

fibrillation[7].

Digitalis-Induced Arrhythmias
R 56865 has been shown to protect against intoxication by cardiac glycosides[1].

Experimental Protocols
Whole-Cell Voltage Clamp in Cardiomyocytes
Objective: To measure the effects of R 56865 on specific ion currents (e.g., INa, ICa,L, IK) in

isolated cardiac myocytes.

Methodology:

Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of

guinea pigs or other suitable animal models.

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used.

A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution and forms

a high-resistance seal (gigaohm seal) with the cell membrane. The membrane patch under

the pipette tip is then ruptured to allow electrical access to the cell interior.

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure

individual ionic currents. For example, to measure INa, the cell is held at a hyperpolarized

potential (e.g., -100 mV) and then depolarized to various test potentials. To block other

currents, specific ion channel blockers (e.g., Cd2+ for ICa,L) and ion substitutions (e.g., Cs+

for K+) are used in the external and internal solutions.

Drug Application: R 56865 is applied to the bath solution at various concentrations. The

effect of the compound on the amplitude and kinetics of the target current is measured.
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Data Analysis: The current-voltage relationships and dose-response curves are constructed

to determine the IC50 value of R 56865 for the specific ion channel.

A generalized workflow for this process is depicted in the diagram below.
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Cell Preparation

Electrophysiological Recording

Data Analysis

Enzymatic Isolation of Cardiomyocytes

Whole-Cell Patch Clamp

Apply Specific Voltage Protocols

Record Ion Currents

Bath Application of R 56865

Construct I-V Curves

Generate Dose-Response Curves

Determine IC50
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Surgical Preparation

Experimental Protocol

Monitoring & Analysis

Anesthetize Animal

Thoracotomy & Heart Exposure

ECG & Coronary Ligature Placement

Administer R 56865 (i.v.)

Induce Coronary Artery Occlusion

Release Occlusion (Reperfusion)

Continuous ECG Recording

Quantify Arrhythmia Incidence & Duration

Compare Treated vs. Control
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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